3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid

Medicinal Chemistry Chemical Synthesis Quality Control

This compound provides a reliable 2,6-difluorophenyl pharmacophore for SAR studies, not interchangeable with regioisomers. Its 95% purity and well-defined properties ensure consistent lead optimization. Ambient shipping simplifies DMPK standard use. Ideal for early-stage discovery and route scouting.

Molecular Formula C10H9F2NO3
Molecular Weight 229.18 g/mol
CAS No. 1153935-43-3
Cat. No. B1418308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid
CAS1153935-43-3
Molecular FormulaC10H9F2NO3
Molecular Weight229.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)NC(=O)CCC(=O)O)F
InChIInChI=1S/C10H9F2NO3/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16)
InChIKeyKDCXZLAJPWEMGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,6-Difluorophenyl)carbamoyl]propanoic Acid (CAS 1153935-43-3): A Fluorinated Building Block for Medicinal Chemistry


3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid (CAS 1153935-43-3) is a fluorinated aromatic carboxylic acid derivative that functions as a versatile building block for the synthesis of more complex pharmaceutical and agrochemical candidates . The compound features a 2,6-difluorophenyl group linked to a succinamic acid backbone, imparting distinct electronic and steric properties that are valuable in structure-activity relationship (SAR) studies and lead optimization programs . Its physical and chemical descriptors, including a molecular weight of 229.18 g/mol and a topological polar surface area (TPSA) of 66.4 Ų, position it within the favorable physicochemical space for orally bioavailable small molecules [1].

Why Unsubstituted or Regioisomeric Analogs Cannot Replace 3-[(2,6-Difluorophenyl)carbamoyl]propanoic Acid in Structure-Activity Relationship (SAR) Studies


In medicinal chemistry, the precise positioning of fluorine atoms on an aromatic ring is a critical determinant of molecular recognition, metabolic stability, and physicochemical properties. The 2,6-difluorophenyl motif in 3-[(2,6-difluorophenyl)carbamoyl]propanoic acid presents a unique combination of electronic withdrawal and steric shielding that is not replicated by its 2,4-difluoro or non-fluorinated counterparts . Substitution with a different regioisomer or a non-fluorinated phenyl ring can significantly alter hydrogen bonding capacity, lipophilicity (LogP), and the molecule's ability to engage in π-stacking interactions, thereby confounding SAR interpretation and leading to misleading conclusions about the pharmacophore [1]. The quantitative differences highlighted in the following evidence guide demonstrate why this specific compound is not interchangeable with generic or regioisomeric alternatives for rigorous research applications.

Quantitative Evidence for 3-[(2,6-Difluorophenyl)carbamoyl]propanoic Acid (CAS 1153935-43-3) Versus Closest Analogs


Regioisomeric Purity Differential: 95% for 2,6-Difluoro vs. 90% for 2,4-Difluoro Analog

The commercially available 3-[(2,6-difluorophenyl)carbamoyl]propanoic acid is supplied with a minimum purity specification of 95%, whereas the closest commercially available regioisomer, 3-[(2,4-difluorophenyl)carbamoyl]propanoic acid, is typically offered at a lower purity of 90% . This 5% difference in purity is significant for researchers requiring high-fidelity building blocks for multi-step syntheses or biological assays where impurities can confound activity readouts.

Medicinal Chemistry Chemical Synthesis Quality Control

Melting Point Specification as a Proxy for Crystallinity and Purity

The target compound exhibits a defined melting point range of 174-176 °C, a characteristic that is often used as a quality indicator for crystalline purity and batch-to-batch consistency . While melting point data for the 2,4-difluoro regioisomer is not consistently reported across suppliers, the availability of a precise melting point for the 2,6-isomer provides an additional orthogonal analytical metric for compound verification and stability assessment.

Solid-State Chemistry Formulation Analytical Development

Physicochemical Descriptors Differentiating the 2,6-Difluoro Motif for Drug-Likeness

The 2,6-difluorophenyl substitution pattern in the target compound confers a distinct set of computed physicochemical properties compared to non-fluorinated phenyl analogs. Specifically, the compound has a topological polar surface area (TPSA) of 66.4 Ų and a calculated XLogP3 of 0.1, placing it within the 'drug-like' chemical space defined by Lipinski's Rule of Five [1]. The presence of the two ortho-fluorine atoms increases molecular rigidity and reduces the pKa of the amide NH, which can enhance target binding and metabolic stability in vivo (class-level inference from general fluorination principles) [2].

Computational Chemistry ADME Prediction Medicinal Chemistry

Storage and Shipping Specifications Enabling Flexible Laboratory Logistics

The target compound is reported to be stable when stored at room temperature and shipped under ambient conditions, with a recommendation for long-term storage in a sealed container at 2-8°C . This contrasts with many fluorinated building blocks that require more stringent cold-chain logistics. The ability to ship at room temperature reduces shipping costs and logistical complexity, particularly for international procurement.

Compound Management Laboratory Operations Supply Chain

Documented Use as a Versatile Building Block in Pharmaceutical and Agrochemical Patents

While direct biological data for this specific compound is not widely published, its core structure—a succinamic acid derivative of 2,6-difluoroaniline—is a recognized motif in patent literature for carboxylic acid derivative compounds with potential therapeutic applications, including hypolipidemic and anti-inflammatory agents [1] [2]. The compound is explicitly categorized by multiple reputable suppliers as a 'building block' for medicinal chemistry research , indicating its established utility in the synthesis of more complex active pharmaceutical ingredients (APIs).

Patent Analysis Chemical Intermediates Drug Discovery

Priority Application Scenarios for 3-[(2,6-Difluorophenyl)carbamoyl]propanoic Acid in R&D and Procurement


Structure-Activity Relationship (SAR) Studies for Kinase or Nuclear Receptor Inhibitors

The 2,6-difluorophenyl group is a privileged motif in numerous kinase inhibitors and PPAR agonists. 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid serves as a direct building block for introducing this pharmacophore into lead series. Its 95% purity specification and well-defined physicochemical profile [1] ensure that SAR interpretations are not confounded by regioisomeric impurities or batch-to-batch variability, making it a reliable choice for iterative medicinal chemistry optimization.

Synthesis of Fluorinated Metabolites and Degradants for DMPK Studies

The succinamic acid backbone is a common metabolite of various agrochemicals and pharmaceuticals containing the 2,6-difluoroaniline moiety . This compound can be used as an authentic standard for LC-MS/MS method development and quantification in drug metabolism and pharmacokinetics (DMPK) studies. Its ambient shipping and storage conditions [1] reduce the logistical burden associated with maintaining cold-chain integrity for analytical reference materials.

Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD)

As a carboxylic acid building block with moderate lipophilicity (XLogP3 0.1) and TPSA (66.4 Ų) , this compound is an ideal starting point for generating diverse compound libraries through amide coupling, esterification, or reduction. Its unique 2,6-difluoro substitution pattern offers a differentiated vector for fragment elaboration compared to more common 3,5- or 2,4-difluoro regioisomers, enabling the exploration of novel chemical space in early-stage drug discovery.

Process Chemistry Route Scouting and Scale-Up Feasibility Assessment

The commercial availability of this compound at research quantities (up to 10g) with documented purity and non-hazardous shipping classification [1] makes it suitable for preliminary route scouting and scale-up feasibility studies. Procurement teams can leverage the detailed technical specifications to qualify this building block for inclusion in larger-scale synthesis campaigns, minimizing the risk of supply chain disruptions due to unexpected handling requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.